Unique Oxaziridine Structural Feature Enables Selective Metabolic Pathway Identification
Alprazolam 5,6-Epoxide contains an oxaziridine ring (a three-membered N-O heterocycle) absent in alprazolam and its primary hydroxylated metabolites . This structural distinction enables the specific identification of an N-oxidation/epoxidation metabolic pathway that is not detectable using alprazolam, α-hydroxyalprazolam, or 4-hydroxyalprazolam as analytical standards. In recombinant CYP3A43 mutant studies, a metabolite consistent with 5-N-O alprazolam (structurally related to the epoxide) was uniquely formed by specific CYP3A43 variants, while wild-type CYP3A43 did not produce this metabolite [1]. The presence of the epoxide functionality alters the compound's chromatographic retention time and mass spectrometric fragmentation pattern relative to alprazolam, facilitating unambiguous peak assignment in complex biological matrices [2].
| Evidence Dimension | Structural differentiation (presence of oxaziridine/epoxide moiety) |
|---|---|
| Target Compound Data | Contains oxaziridine ring (N-O three-membered heterocycle); molecular weight 324.76 g/mol; formula C17H13ClN4O |
| Comparator Or Baseline | Alprazolam: Lacks oxaziridine/epoxide; molecular weight 308.76 g/mol; formula C17H13ClN4. α-Hydroxyalprazolam: Contains hydroxyl group instead; molecular weight 324.76 g/mol; formula C17H13ClN4O. 4-Hydroxyalprazolam: Contains hydroxyl group instead; molecular weight 324.76 g/mol; formula C17H13ClN4O. |
| Quantified Difference | Presence of oxaziridine ring (Alprazolam 5,6-Epoxide) vs. absence in alprazolam and hydroxyl substitution in metabolites; this structural difference results in distinct chromatographic retention and mass spectral fragmentation patterns. |
| Conditions | Structural analysis by NMR, mass spectrometry, and X-ray crystallography; metabolic pathway analysis using recombinant CYP enzymes. |
Why This Matters
This structural uniqueness allows Alprazolam 5,6-Epoxide to serve as an essential reference standard for identifying and quantifying a specific oxidative metabolic route that would otherwise be missed in alprazolam metabolism studies.
- [1] Zhao, J.; et al. Changes in Alprazolam Metabolism by CYP3A43 Mutants. Biomedicines 2022, 10, 3022. DOI: 10.3390/biomedicines10123022. View Source
- [2] Allqvist, A.; et al. Simultaneous quantification of alprazolam, 4- and α-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry. Journal of Chromatography B, 2005, 814, 123-131. DOI: 10.1016/j.jchromb.2004.10.017. View Source
